molecular formula C9H10ClN5O3 B8589051 Acpd cpd

Acpd cpd

Cat. No. B8589051
M. Wt: 271.66 g/mol
InChI Key: AHZYYPABMTXZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1nc(Cl)c2ncn(C3COC(COC(=O)c4ccccc4)O3)c2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:27][OH:28].[NH2:1][c:2]1[n:3][c:4]([Cl:26])[c:5]2[n:6][cH:7][n:8]([CH:11]3[O:12][CH:13]([CH2:16][O:17][C:18](=[O:19])[c:20]4[cH:21][cH:22][cH:23][cH:24][cH:25]4)[O:14][CH2:15]3)[c:9]2[n:10]1>>[NH2:1][c:2]1[n:3][c:4]([Cl:26])[c:5]2[n:6][cH:7][n:8]([CH:11]3[O:12][CH:13]([CH2:16][OH:17])[O:14][CH2:15]3)[c:9]2[n:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
Nc1nc(Cl)c2ncn(C3COC(COC(=O)c4ccccc4)O3)c2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1nc(Cl)c2ncn(C3COC(COC(=O)c4ccccc4)O3)c2n1

Outcomes

Product
Name
Type
product
Smiles
Nc1nc(Cl)c2ncn(C3COC(CO)O3)c2n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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